Cas no 2172050-99-4 (2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride)

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a synthetic organic compound, offering high purity and stability. This compound is well-suited for various applications in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients. Its unique pyrazole moiety confers distinct pharmacological properties, making it a valuable tool in drug discovery research.
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride structure
2172050-99-4 structure
Product Name:2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
CAS No:2172050-99-4
MF:C7H11ClN2O2
MW:190.627440690994
CID:6079978
PubChem ID:137949934
Update Time:2025-06-18

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
    • EN300-1663369
    • 2172050-99-4
    • 2-(4-methylpyrazol-1-yl)propanoic acid;hydrochloride
    • starbld0021778
    • Inchi: 1S/C7H10N2O2.ClH/c1-5-3-8-9(4-5)6(2)7(10)11;/h3-4,6H,1-2H3,(H,10,11);1H
    • InChI Key: GVYDLJHUHUTLBQ-UHFFFAOYSA-N
    • SMILES: Cl.OC(C(C)N1C=C(C)C=N1)=O

Computed Properties

  • Exact Mass: 190.0509053g/mol
  • Monoisotopic Mass: 190.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride Pricemore >>

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Additional information on 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Introduction to 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS No. 2172050-99-4)

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2172050-99-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole derivative class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural motif of pyrazole, characterized by a five-membered aromatic ring containing two nitrogen atoms, contributes to its unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry.

The hydrochloride salt form of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid enhances its solubility and stability, which are critical factors for pharmaceutical formulations. This compound has been extensively studied for its pharmacological properties, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications. Recent advancements in computational chemistry and high-throughput screening have highlighted the potential of pyrazole derivatives as lead compounds in drug discovery pipelines.

In recent years, researchers have focused on optimizing the pharmacokinetic profiles of pyrazole-based compounds to improve their therapeutic efficacy. The presence of a propionic acid side chain in 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride introduces additional functional groups that can be modified to enhance binding affinity to biological targets. For instance, the carboxylic acid moiety can be used to form esters or amides, while the methyl group on the pyrazole ring provides a handle for further derivatization.

One of the most compelling aspects of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is its role as a building block in the synthesis of more complex molecules. The pyrazole core is a privileged scaffold that has been incorporated into numerous drug candidates approved by regulatory agencies worldwide. For example, derivatives of pyrazole have shown promise in treating neurological disorders, such as epilepsy and Alzheimer's disease, by modulating neurotransmitter activity.

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves multi-step organic reactions, starting from commercially available precursors like 4-methylpyrazole and propionic acid derivatives. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and enantiopurity. These techniques are essential for producing pharmaceutical-grade material that meets stringent quality standards.

From a biological perspective, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride exhibits notable interactions with various enzymes and receptors. Its pyrazole moiety can engage with heme-containing proteins, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the propionic acid group may interact with serine proteases or other hydrolases, influencing their activity and substrate specificity.

The compound's potential as an anti-inflammatory agent has been explored in preclinical studies. Pyrazole derivatives are known to inhibit key pro-inflammatory pathways by modulating cytokine production and leukocyte recruitment. Specifically, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has been shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in cell culture models. These findings suggest its utility in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.

In the realm of oncology, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has demonstrated promising antitumor activity in vitro and in vivo. Pyrazole-based compounds can disrupt cancer cell proliferation by interfering with microtubule dynamics or inhibiting tyrosine kinases involved in signal transduction pathways. Preliminary studies indicate that this compound may selectively target malignant cells while sparing healthy tissues, offering a potential therapeutic advantage over conventional chemotherapeutic agents.

The antimicrobial properties of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride have also been investigated. Pyrazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. This makes them attractive candidates for developing novel antibiotics to combat antibiotic-resistant strains.

Advances in crystallography and molecular modeling have provided insights into the binding modes of 2-(4-methyl-1H-pyrazol-1-yloxy)-propionic acid hydrochloride with biological targets. High-resolution structures of protein-ligand complexes have revealed key interactions between the pyrazole ring and amino acid residues in binding pockets. These structural insights have guided rational drug design efforts aimed at optimizing potency and selectivity.

The development of novel synthetic routes has further enhanced the accessibility of 2-(4-methyl-hydroxy)-propionic acid hydrochloride, enabling large-scale production for industrial applications. Continuous flow chemistry techniques have been particularly effective in improving reaction efficiency and reducing waste generation. Such innovations align with green chemistry principles and contribute to sustainable pharmaceutical manufacturing practices.

The pharmacological profile of 2-(4-methyl-hydroxy)-propionic acid hydrochloride continues to be refined through structure/activity relationship (SAR) studies. By systematically modifying substituents on the pyrazole ring or propionic acid side chain, researchers can fine-tune biological activity while minimizing off-target effects. This iterative process is essential for identifying lead compounds with optimal therapeutic profiles for clinical development.

In conclusion, 2-(4-methyl-hydroxy)-propionic acid hydrochloride (CAS No 2172050 99 4) represents a valuable compound with diverse applications across multiple therapeutic areas。 Its unique structural features make it a versatile scaffold for drug discovery, while recent research highlights its potential as an anti-inflammatory、 anticancer、and antimicrobial agent。 Continued exploration of its pharmacological properties will likely yield novel therapeutics that address unmet medical needs。

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